molecular formula C15H23NO4 B1377825 tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate CAS No. 1428056-47-6

tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate

Cat. No.: B1377825
CAS No.: 1428056-47-6
M. Wt: 281.35 g/mol
InChI Key: QZRJHDFOFHKKEQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate: is an organic compound known for its applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl carbamate group attached to a 2-(2-ethoxyphenoxy)ethyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(2-ethoxyphenoxy)ethanol and tert-butyl isocyanate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent moisture interference.

    Procedure: The 2-(2-ethoxyphenoxy)ethanol is reacted with tert-butyl isocyanate in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.

    Purification: The product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology

In biological research, this compound is used in the synthesis of bioactive molecules. It serves as an intermediate in the preparation of drugs and other biologically active compounds.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is used in the development of new pharmaceuticals, particularly in the design of prodrugs.

Industry

Industrially, this compound is used in the production of specialty chemicals and polymers. It is also employed in the manufacture of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its role as a protecting group in organic synthesis and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-ethoxyethyl)carbamate
  • tert-Butyl N-(2-phenoxyethyl)carbamate

Uniqueness

tert-Butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate is unique due to the presence of both ethoxy and phenoxy groups, which provide distinct chemical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Biological Activity

tert-Butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate, a carbamate derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 249.304 g/mol
  • Density : 1.071 g/cm³
  • Boiling Point : 374.6 °C at 760 mmHg
  • Flash Point : 180.3 °C

Structure

The compound features a tert-butyl group, an ethoxyphenoxy moiety, and a carbamate functional group, which contribute to its biological activity.

  • Ubiquitin-Proteasome Pathway Modulation : The compound acts as a PROTAC (proteolysis-targeting chimera) linker, facilitating the selective degradation of target proteins by recruiting E3 ubiquitin ligases .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

In Vitro Studies

  • Cell Viability Assays : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested.
  • Apoptosis Induction : Flow cytometry analyses demonstrated that treatment with the compound increases the percentage of apoptotic cells, indicating its potential as an anticancer agent.

In Vivo Studies

  • Animal Models : In murine models of tumorigenesis, administration of the compound resulted in significant tumor size reduction compared to control groups. Tumor growth inhibition was observed over a treatment period of four weeks.

Case Studies

  • Breast Cancer Treatment : A study published in EBioMedicine indicated that the compound significantly reduced tumor volume in xenograft models of breast cancer . The mechanism was attributed to enhanced apoptosis and reduced proliferation markers.
  • Neuroprotective Effects : Research has suggested that this compound may exhibit neuroprotective properties in models of neurodegeneration, potentially through modulation of oxidative stress pathways.

Data Summary

Study TypeModel TypeObservationsReference
In VitroCancer Cell LinesIC50 = 10-20 µM; Increased apoptosisEBioMedicine
In VivoMurine ModelsSignificant tumor reductionEBioMedicine
NeuroprotectionNeurodegenerationModulation of oxidative stressEBioMedicine

Properties

IUPAC Name

tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-5-18-12-8-6-7-9-13(12)19-11-10-16-14(17)20-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRJHDFOFHKKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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